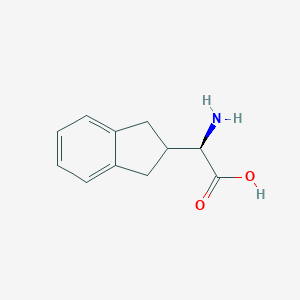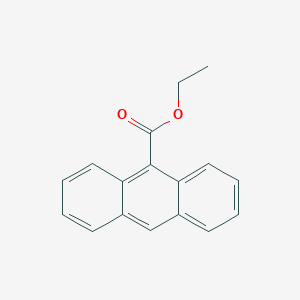
Ethyl anthracene-9-carboxylate
Übersicht
Beschreibung
Ethyl anthracene-9-carboxylate is a derivative of 9-anthracene carboxylic acid . It is a rigid organic molecule that has been commonly utilized in the construction of coordination complexes . The COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° .
Molecular Structure Analysis
In the molecular structure of Ethyl anthracene-9-carboxylate, the COO group and the anthracene fragment form a dihedral angle of 76.00 (19)° . The torsion angle around the O—Csp3 bond of the ester group is 108.52 (18)° . The crystal structure is stabilized by C—H⋯O interactions and edge-to-face arene interactions with C—H⋯ (ring centroid) distances in the range 2.75–2.84 Å .
Wissenschaftliche Forschungsanwendungen
1. Organic Light Emitting Devices (OLEDs)
Ethyl anthracene-9-carboxylate derivatives, specifically those featuring 9-ethyl-9H-carbazol-3-yl groups, have been synthesized for use in sky-blue OLEDs. Their efficient conjugation leads to strong blue emissions and high quantum efficiencies in solution, which are crucial for OLED performance (Chang et al., 2013).
2. Photomechanical Materials
Fluorinated derivatives of 9-anthracene carboxylic acid (9AC) exhibit reversible photomechanical responses in crystal form. These materials, including fluorine-substituted 9AC, are studied for their unique photomechanical properties, making them potential candidates for advanced material applications (Zhu et al., 2014).
3. Liquid Crystal Displays (LCDs)
Ethyl anthracene-9-carboxylate derivatives have been developed as fluorescent dyes for potential application in LCDs. Their ability to exhibit high orientation parameters in nematic liquid crystals demonstrates their suitability for this application (Bojinov & Grabchev, 2003).
4. Circularly Polarised Luminescence
Certain anthracene derivatives, including ethyl anthracene-9-carboxylate, have been utilized to develop molecules that exhibit high fluorescence quantum yields in the solid state, especially after complexation with γ-cyclodextrin. These findings are significant for the development of materials with circularly polarised luminescence (Kakimoto et al., 2023).
5. Fluorescence Analysis
Ethyl anthracene-9-carboxylate has been used as a substrate for the fluorometric detection of carboxylic acids prior to high-performance liquid chromatographic separation, demonstrating its utility in analytical chemistry (Lingeman et al., 1984).
Safety And Hazards
While specific safety and hazard information for Ethyl anthracene-9-carboxylate is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, ingestion, and inhalation, and not getting the compound in eyes, on skin, or on clothing .
Zukünftige Richtungen
The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Crystalline 9-anthracene carboxylic acid (9AC) and a mononuclear complex constructed from this ligand were discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . Therefore, Ethyl anthracene-9-carboxylate could potentially be used in the development of new photochromic complexes .
Eigenschaften
IUPAC Name |
ethyl anthracene-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGJDFIKOFIAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505568 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl anthracene-9-carboxylate | |
CAS RN |
1754-54-7 | |
| Record name | Ethyl anthracene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



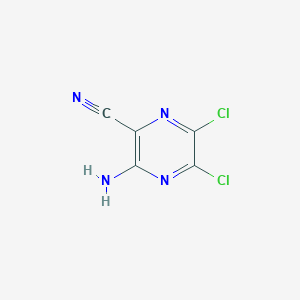
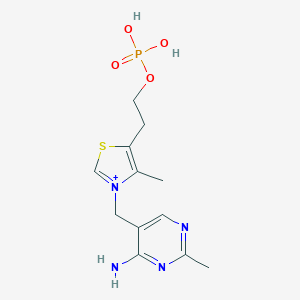
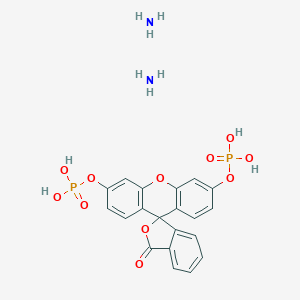
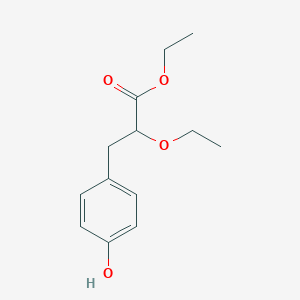
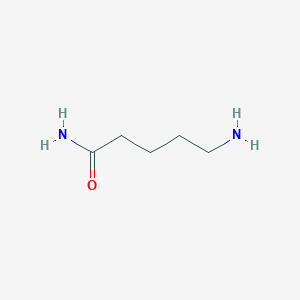
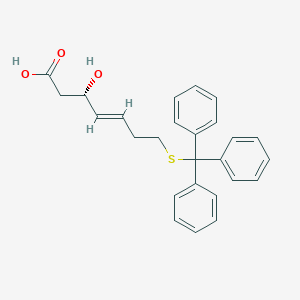

![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)




